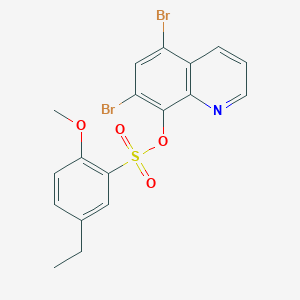

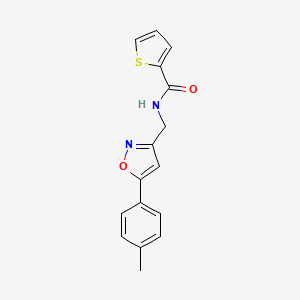

![molecular formula C21H18ClN3O3S B2496214 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide CAS No. 897456-56-3](/img/structure/B2496214.png)

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical entity is part of a broader class of compounds that have been studied for their distinct chemical and physical properties. These studies contribute to our understanding of organic chemistry and material science, laying the groundwork for advancements in pharmaceuticals, materials engineering, and chemical synthesis.

Synthesis Analysis

The synthesis of related compounds often involves the dithiocarboxylation of corresponding derivatives of acetic acid, leading to various acrylonitriles and acrylates. A specific method described involves the synthesis of 3,3-bis(alkylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylonitriles and their derivatives through this pathway (Dölling et al., 1991).

Molecular Structure Analysis

Crystal structure analysis provides insight into the molecular conformation, intermolecular interactions, and overall geometry of compounds. For example, the crystal structure of ethyl 3,3-bis(methylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylate has been determined, showcasing the importance of X-ray analysis in understanding the 3D arrangement of atoms (Dölling et al., 1991).

Chemical Reactions and Properties

The reactivity of similar compounds under various conditions can shed light on potential chemical reactions, such as cycloadditions, that these molecules might undergo. For instance, a copper(I)-catalyzed cascade reaction of (E)-3-(2-isothiocyanatophenyl)acrylates with isocyanides has been explored, providing a route for the synthesis of 5H-benzo[d]imidazo[5,1-b][1,3]thiazines, highlighting the compound's versatility in chemical reactions (Hao et al., 2015).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Thiosemicarbazide Derivatives : Thiosemicarbazide derivatives serve as a building block in the synthesis of various heterocyclic compounds including imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems. These compounds have been evaluated for their antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Elmagd et al., 2017).

Antioxidant Activity

Benzothiazole Derivatives : Increasing evidence suggests that benzothiazoles and thioureas possess the ability to inactivate reactive chemical species through their antioxidant activity. This has led to the design and synthesis of benzothiazole-isothiourea derivatives, which showed promising results in free radical scavenging activity both in vitro and ex vivo, indicating potential applications in addressing oxidative stress-related conditions (Cabrera-Pérez et al., 2016).

Antimicrobial and Antioxidant Properties

Novel Benzimidazole Derivatives : The synthesis and evaluation of novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles revealed significant in vitro antioxidant properties, highlighting the potential of these compounds in the development of new antioxidants (Alp et al., 2015).

Catalytic Applications

Palladium Complexes : Functionalized nucleophilic heterocyclic carbene complexes of palladium have been synthesized and characterized, showing moderate catalytic activity for coupling reactions. This suggests potential applications in catalysis, particularly in organic synthesis (Tsoureas et al., 2003).

Photopolymerization Initiators

Benzophenone Derivatives : Novel photoinitiators for free radical polymerization, such as benzophenone-di-1,3-dioxane, have been synthesized and characterized. Their efficient initiation of polymerization of acrylates and methacrylates suggests applications in materials science, specifically in the development of new photopolymerizable materials (Wang Kemin et al., 2011).

properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O3S/c22-16-5-3-15(4-6-16)17-12-24-21(25-17)29-10-9-23-20(26)8-2-14-1-7-18-19(11-14)28-13-27-18/h1-8,11-12H,9-10,13H2,(H,23,26)(H,24,25)/b8-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORIKNOEPKVBHI-KRXBUXKQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCSC3=NC=C(N3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCSC3=NC=C(N3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2496132.png)

![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2496137.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide](/img/structure/B2496139.png)

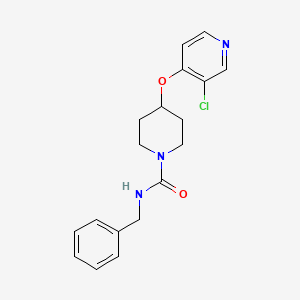

![(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B2496140.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2496143.png)

![2-(2-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2496145.png)

![1-[2-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione](/img/structure/B2496148.png)

![Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B2496151.png)